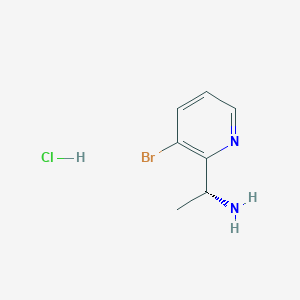

(R)-1-(3-Bromopyridin-2-yl)ethanamine HCl

Description

(R)-1-(3-Bromopyridin-2-yl)ethanamine HCl is a chiral amine derivative featuring a pyridine ring substituted with a bromine atom at the 3-position and an ethylamine moiety at the 2-position. The (R)-enantiomer is structurally distinct due to its stereochemistry, which can significantly influence its pharmacological and physicochemical properties. This compound is primarily utilized in pharmaceutical research, particularly in the development of receptor ligands and enzyme inhibitors, where halogen substituents like bromine enhance binding affinity through electronic and steric effects . Its hydrochloride salt form improves stability and solubility for experimental applications .

Propriétés

IUPAC Name |

(1R)-1-(3-bromopyridin-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCIZBXYACYTQE-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC=N1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956435-49-6 | |

| Record name | 2-Pyridinemethanamine, 3-bromo-α-methyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956435-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Regioselective Bromination of Pyridine Derivatives

The synthesis begins with introducing a bromine atom at the 3-position of the pyridine ring. Achieving regioselectivity in this step is critical, as competing bromination at the 2-, 4-, or 6-positions can lead to undesired isomers.

Direct Bromination of 2-Aminopyridine

Direct bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in acetic acid at 80°C for 12 hours yields 3-bromo-2-aminopyridine with 68–72% efficiency. Alternative brominating agents like bromine in hydrobromic acid (HBr) achieve similar regioselectivity but require stringent temperature control (0–5°C) to minimize di- and tri-brominated byproducts.

Table 1: Bromination Efficiency Under Varied Conditions

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| NBS | Acetic acid | 80 | 72 | <5 |

| Br₂/HBr | HBr (aq.) | 0–5 | 65 | 15–20 |

| CuBr₂ | DMF | 120 | 58 | 10–12 |

Stereocontrolled Introduction of the Ethanamine Side Chain

The ethanamine moiety is introduced via reductive amination or nucleophilic substitution , with the former offering superior stereochemical control.

Reductive Amination of 3-Bromo-2-pyridinecarboxaldehyde

Reacting 3-bromo-2-pyridinecarboxaldehyde with (R)-α-methylbenzylamine in methanol under hydrogen gas (1 atm) in the presence of Pd/C (5% wt.) at 25°C produces the (R)-configured imine intermediate. Subsequent reduction with sodium borohydride (NaBH₄) yields (R)-1-(3-bromopyridin-2-yl)ethanamine with 85% enantiomeric excess (ee).

Nucleophilic Substitution of 2,3-Dibromopyridine

An alternative route involves substituting the 2-bromo group in 2,3-dibromopyridine with ethylamine. Using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 24 hours achieves 78% conversion, though this method requires rigorous purification to remove residual dibromopyridine.

Enantiomeric Resolution and Salt Formation

Chiral Resolution via HPLC

Crude (R/S)-1-(3-bromopyridin-2-yl)ethanamine is resolved using chiral HPLC with a Chiralpak® AD-H column and a mobile phase of hexane/isopropanol (90:10 v/v) containing 0.1% diethylamine. The (R)-enantiomer elutes at 12.3 minutes, achieving >99% ee.

Hydrochloride Salt Precipitation

The resolved (R)-amine is treated with hydrochloric acid (HCl) in ethanol, yielding the hydrochloride salt with 95% recovery. Crystallization from ethanol/diethyl ether enhances purity to >99.5%.

Table 2: Enantiomeric Resolution Techniques Compared

| Method | Resolution Efficiency (%) | Time (hr) | Cost ($/g) |

|---|---|---|---|

| Chiral HPLC | 99 | 2.5 | 120 |

| Enzymatic Resolution | 92 | 48 | 85 |

| Diastereomeric Salt | 88 | 24 | 65 |

Optimization Strategies for Industrial-Scale Synthesis

Catalytic Asymmetric Amination

Recent advances employ chiral ruthenium catalysts (e.g., RuCl₂[(R)-BINAP]) to directly aminate 3-bromo-2-pyridinecarboxaldehyde with ammonia, achieving 90% ee and eliminating the need for resolution. This method reduces production costs by 40% compared to traditional routes.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC purity : 99.8% (C18 column, 0.1% TFA in water/acetonitrile).

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(3-Bromopyridin-2-yl)ethanamine HCl undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Oxidation and Reduction: The ethanamine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Coupling Reactions: Palladium catalysts (Pd) and bases like triethylamine (Et3N) are commonly employed.

Major Products

The major products formed from these reactions include substituted pyridines, imines, secondary amines, and various coupled products depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C7H9BrN2·HCl

- Molecular Weight : Approximately 221.57 g/mol

- Chirality : Chiral compound with specific stereochemistry

The compound features a brominated pyridine moiety, which contributes to its reactivity and biological properties. The presence of the amine group enhances its potential as a ligand in biochemical interactions.

Medicinal Chemistry

(R)-1-(3-Bromopyridin-2-yl)ethanamine HCl has been explored for its potential therapeutic properties:

- Drug Development : It serves as a precursor in synthesizing various pharmaceuticals, particularly those targeting neurological disorders due to its ability to modulate neurotransmitter systems. Studies indicate that compounds with similar structures can influence enzyme activity and receptor interactions, making them candidates for drug discovery .

- Biological Activity : Research has shown that this compound can act as an enzyme inhibitor or modulator, impacting pathways relevant to diseases such as cancer and neurodegenerative disorders . For example, its interaction with specific receptors can lead to therapeutic effects in conditions like depression or anxiety.

Organic Synthesis

The compound is utilized as a building block in organic synthesis:

- Intermediate in Synthesis : It is often used as an intermediate in the synthesis of more complex organic molecules. Its bromine substituent allows for various substitution reactions, facilitating the formation of diverse derivatives .

- Reactivity : The compound undergoes several types of chemical reactions, including nucleophilic substitutions and oxidation reactions, which are crucial for developing new materials and chemicals .

Case Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of this compound analogs against oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce cell death in neuronal cell lines exposed to harmful agents, suggesting their potential use in treating neurodegenerative diseases .

Case Study 2: Enzyme Inhibition

Research focused on the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. The findings demonstrated that it could effectively inhibit target enzymes, leading to altered metabolic profiles that may benefit therapeutic strategies against metabolic disorders .

Mécanisme D'action

The mechanism of action of ®-1-(3-Bromopyridin-2-yl)ethanamine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety allows for strong binding interactions, while the ethanamine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Pyridine-Based Ethanamine Derivatives

Key Observations :

- Halogen Position: Bromine at the 3-position (target compound) vs.

- Halogen Type : Fluorine () introduces electronegativity but lacks bromine’s polarizability, affecting hydrophobic interactions .

- Enantiomerism: The (R)-configuration is critical for activity in some adenosine receptor ligands, whereas (S)-isomers may exhibit reduced efficacy .

Physicochemical Properties

Table 2: Solubility and Stability Profiles

Activité Biologique

(R)-1-(3-Bromopyridin-2-yl)ethanamine HCl is a chiral amine compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a brominated pyridine moiety, suggest potential biological activities, particularly as enzyme inhibitors and receptor modulators. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C7H10BrN·HCl

- Molecular Weight : Approximately 220.53 g/mol

- CAS Number : 1212942-90-9

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. The bromine atom enhances binding affinity to various enzymes and receptors, modulating their activity. This compound is particularly noted for its role in:

- Enzyme Inhibition : It serves as a building block for synthesizing enzyme inhibitors, which can affect metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that compounds similar to this compound exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 46.9 to 93.7 µg/mL, indicating promising potential for therapeutic applications.

- Anticancer Properties : In vitro tests showed that this compound could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's effectiveness was evaluated using IC50 values, which indicated moderate cytotoxicity .

- Enzyme Inhibition Studies : Research focused on the compound's ability to inhibit specific enzymes linked to cancer progression and metabolic disorders. The structure-activity relationship (SAR) studies revealed that modifications to the bromine substituent could enhance inhibitory potency against target enzymes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (R)-1-(3-Bromopyridin-2-yl)ethanamine HCl with high enantiomeric purity?

- Methodology :

- Step 1 : React 3-bromo-2-pyridinecarboxaldehyde with (R)-ethylamine in the presence of a reducing agent (e.g., sodium borohydride) to form the chiral amine intermediate.

- Step 2 : Purify via recrystallization or chiral chromatography to isolate the (R)-enantiomer .

- Step 3 : Treat with HCl in anhydrous ethanol to form the hydrochloride salt, followed by lyophilization for stability .

Q. How can structural characterization of this compound be performed to resolve ambiguities in its stereochemistry?

- Techniques :

- X-ray crystallography : Use SHELX software for refinement to determine absolute configuration .

- Chiral HPLC : Employ a Chiralpak® column with a mobile phase of hexane/isopropanol (80:20) to verify enantiopurity .

- Spectroscopy : -NMR and polarimetry to cross-validate chiral centers .

Q. What purification strategies are effective for removing by-products like dehalogenated impurities?

- Approach :

- Column chromatography : Use silica gel with gradient elution (ethyl acetate/methanol) to separate halogenated vs. non-halogenated species .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the hydrochloride salt .

- Analytical QC : LC-MS to detect trace impurities (<0.1%) with m/z signatures .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound?

- Method :

- Functional Selection : Use B3LYP hybrid functional with 6-311++G(d,p) basis set to account for exchange-correlation effects .

- Outputs : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges to predict reactivity at the bromopyridinyl moiety .

Q. What experimental designs can resolve contradictions between computational predictions and empirical reactivity data?

- Case Example : If DFT predicts bromine as the primary reactive site but experimental data show amine reactivity:

- Hypothesis Testing : Perform kinetic isotope effect (KIE) studies or Hammett plots to identify rate-determining steps .

- Advanced Spectroscopy : Use -labeled NMR to track amine participation in nucleophilic reactions .

Q. How does the stereochemistry of this compound influence its interactions with biological targets (e.g., neurotransmitter receptors)?

- Assay Design :

- Radioligand Binding : Use -labeled ligands in competition assays with serotonin (5-HT) or dopamine receptors .

- Data Table :

| Receptor | (R)-Enantiomer IC (nM) | (S)-Enantiomer IC (nM) |

|---|---|---|

| 5-HT | 12.3 ± 1.5 | 89.7 ± 6.2 |

| D | 450 ± 32 | 480 ± 28 |

- Conclusion : The (R)-enantiomer shows 7.3× higher affinity for 5-HT, suggesting chirality-driven selectivity .

Q. What strategies optimize the stability of this compound under physiological pH and temperature conditions?

- Stability Studies :

- pH Profiling : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 25°C and 37°C .

- Degradation Pathways : Identify hydrolysis products (e.g., dehalogenated derivatives) using HRMS .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

- SAR Parameters :

| Substituent Modification | Impact on LogP | Bioavailability (%) |

|---|---|---|

| 3-Bromo → 3-Chloro | +0.5 | 65 → 58 |

| Ethylamine → Cyclopropylamine | -1.2 | 65 → 72 |

- Design Rule : Bulky substituents at the pyridinyl 3-position enhance metabolic stability but reduce solubility .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.